红景天苷

描述

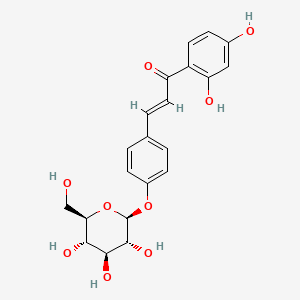

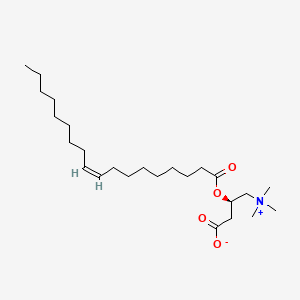

Rhodiosin is a natural product found in Rhodiola crenulata, Rhodiola sachalinensis, and Rhodiola rosea . It is a flavonol glycoside and its molecular formula is C27H30O16 . The molecular weight of Rhodiosin is 610.5 g/mol .

Synthesis Analysis

Rhodopsin, which is related to Rhodiosin, is synthesized as a 348-amino acid polypeptide at the endoplasmic reticulum (ER) organelle . The newly synthesized rhodopsin protein loops into a 7-transmembrane receptor conformation, and once correctly folded, rhodopsin exits the ER and traffics from the rod inner segment to the rod cell cilium/basal body, where it is densely packaged into membranous discs .

Molecular Structure Analysis

Rhodiosin has a complex molecular structure. It contains a herbacetin core, which is a type of flavonoid, and is attached to glucose and rhamnose sugar units . The structure of the rhodopsin domain at 2.6 Å resolution revealed a new topology of rhodopsins, with 8 transmembrane domains including the N-terminal extra transmembrane domain .

Chemical Reactions Analysis

Rhodiosin exhibits potent antioxidant activity . It has been found to inhibit cytochrome P450 2D6 non-competitively with the IC50 value of 0.761 μM . Rhodiosin also has neuroprotective activity and can regulate the HIF-1α signaling pathway to protect the central nervous system .

Physical And Chemical Properties Analysis

Rhodiosin is a colorless needle crystal . It is soluble in methanol, ethanol, DMSO, and other organic solvents . The density of Rhodiosin is predicted to be 1.82±0.1 g/cm3 .

科学研究应用

Optogenetics

Rhodiosin is a key tool protein in optogenetics . Optogenetics is a technique that integrates the fields of optics, genetic engineering, electrophysiology, and software control to regulate specific activity in cells with the help of various light-responsive proteins . Rhodiosin, as a microbial rhodopsin, has been continuously explored, modified, and optimized, with many variants becoming available .

Neurobiology

The application of optogenetic technology in basic life science research has been rapidly progressed, especially in neurobiology . The millisecond neuromodulation ability of the channelrhodopsin-2 (ChR2), a type of microbial rhodopsin, has driven the development of the discipline .

Cell Biology

Optogenetics, and by extension Rhodiosin, have been widely used in cell biology . The high temporal and spatial resolution of optical signals used in optogenetics cause lower damage to cells .

Molecular Biology

In molecular biology, Rhodiosin has found applications through optogenetics . Light-responsive proteins like Rhodiosin can mediate ion transmembrane transport, gene expression, and cell signal transduction .

Biomedicine

Rhodiosin-based optogenetics has potential applications in the biomedical field . The continuous discovery of the ion pump type of rhodopsin has enriched the types of optogenetics tool proteins, making it possible for optogenetics to be applied in wider scientific research fields and more disciplines .

Antioxidant Activity

Rhodiosin has exhibited strong antioxidant activity . It has IC 50 values of 0.21 and 0.15 μM against •OH and •O - 2, respectively . Rhodiosin (100 mg/kg) reduced MDA content in the liver induced by irradiation when given prior to exposure of γ-radiation .

未来方向

Future research on Rhodiosin and related compounds could focus on determining the structure of both the inactive and photoactivated state of rhodopsin . This could provide the groundwork necessary for experiments on how rhodopsin achieves its signaling state and how it functions to activate transducin . Additionally, the development of a high-yielding expression system for protein engineering of rhodopsin could improve its ability to crystallize, which would aid in determining its structure .

作用机制

Rhodiosin is a flavonol glycoside isolated from the Rhodiola rosea plant, known for its potent antioxidant activity . This article will explore the mechanism of action of Rhodiosin, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Rhodiosin primarily targets Cytochrome P450 2D6 (CYP2D6) and Acetylcholinesterase (AChE) . CYP2D6 is an important enzyme involved in the metabolism of many drugs and toxins, while AChE is a key enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter.

Mode of Action

Rhodiosin acts as a non-competitive inhibitor of CYP2D6 and AChE . It binds to these enzymes at a site different from the active site, altering the enzyme’s conformation and reducing its activity. This results in decreased metabolism of certain drugs by CYP2D6 and slowed breakdown of acetylcholine by AChE, potentially enhancing neurotransmission.

Biochemical Pathways

Rhodiosin’s antioxidant activity is believed to be linked to its ability to scavenge harmful free radicals such as hydroxyl radicals (•OH) and superoxide anions (•O-2) . By neutralizing these radicals, Rhodiosin can help protect cells from oxidative stress, a key factor in many diseases.

Pharmacokinetics

It’s known that rhodiosin exhibits strong antioxidant activity, suggesting it may be well-absorbed and distributed in the body to exert its effects .

Result of Action

Rhodiosin’s antioxidant activity can lead to a reduction in oxidative stress in the body. For example, it has been shown to reduce malondialdehyde (MDA) content in the liver induced by irradiation when given prior to exposure . MDA is a marker of oxidative stress, so this reduction indicates a protective effect against oxidative damage.

Action Environment

Rhodiosin is derived from the Rhodiola rosea plant, which grows in harsh conditions and produces compounds like Rhodiosin as part of its survival mechanism . The effectiveness of Rhodiosin may therefore be influenced by environmental factors such as temperature and radiation.

属性

IUPAC Name |

7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-15(31)25(43-26-21(37)19(35)16(32)13(7-28)41-26)22(38)27(39-8)40-12-6-11(30)14-18(34)20(36)23(42-24(14)17(12)33)9-2-4-10(29)5-3-9/h2-6,8,13,15-16,19,21-22,25-33,35-38H,7H2,1H3/t8-,13+,15-,16+,19-,21+,22+,25+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBBQBYCUTXTJQ-ULMXTSOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318608 | |

| Record name | Rhodiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86831-54-1 | |

| Record name | Rhodiosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86831-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodiosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086831541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodiosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHODIOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFG0D2RH6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

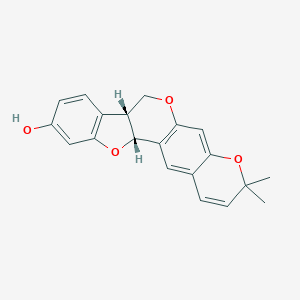

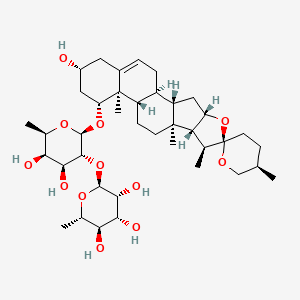

![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)

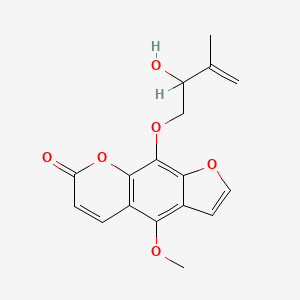

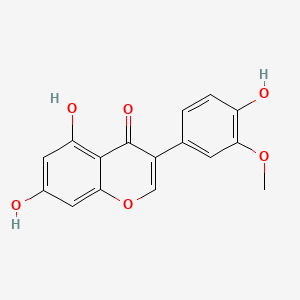

![(+)-4-[(R)-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B600632.png)